molecular formula C20H26N2O3S2 B2991992 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034456-50-1

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2991992
CAS No.: 2034456-50-1
M. Wt: 406.56
InChI Key: UAHMBIMDVFIEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans . Furan derivatives have occupied a unique place in the field of medicinal chemistry .


Synthesis Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . Various synthetic strategies exist for the synthesis of furan derivatives .


Molecular Structure Analysis

Furan derivatives have been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furan and its derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes .


Physical and Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

Sulfonamides derived from indanes and tetralines, which are structurally related to the compound of interest, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These compounds exhibit potent inhibitory effects, suggesting potential applications in the treatment of conditions where carbonic anhydrase activity is implicated, such as glaucoma, edema, and certain neurological disorders (Akbaba et al., 2014).

Corrosion Inhibition

Compounds containing furan moieties have been tested as inhibitors for mild steel corrosion in acidic media. These studies indicate that sulfonamide derivatives can form protective films on metal surfaces, suggesting applications in corrosion prevention for industrial materials (Sappani & Karthikeyan, 2014).

Antimicrobial Agents

New tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of pathogenic bacterial strains and Candida Albicans. These compounds show potent antimicrobial effects, highlighting their potential as templates for the development of new antimicrobial drugs (Mohamed et al., 2021).

Herbicidal Activity

Optically active sulfonamide derivatives with a specific structural motif have been synthesized and tested for herbicidal activity. The results indicate that certain isomers are the active forms, suggesting the relevance of stereochemistry in designing sulfonamide-based herbicides (Hosokawa et al., 2001).

Mechanism of Action

Mode of Action

The presence of a furan ring in the compound suggests potential electrophilic substitution reactions . The thiomorpholinoethyl group may also play a role in binding to biological targets .

Biochemical Pathways

The compound may potentially influence various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact pathways affected

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s bioavailability, distribution in the body, metabolism, and excretion would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the complexity of the compound’s structure, it is likely to have multiple effects at the molecular and cellular levels. Without specific target identification and understanding of the compound’s mode of action, it is challenging to predict these effects .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . The compound’s efficacy may also be influenced by individual patient factors, including genetic variations, health status, and the presence of other medications .

Safety and Hazards

Furfural, a derivative of furan, is known to pose certain safety risks. For instance, it has a flash point of 62 °C and explosive limits of 2.1–19.3% .

Future Directions

Furan derivatives have broad applications in various fields, including pharmaceuticals, dyes, and polymeric materials . Future research may focus on developing new synthetic strategies and exploring novel applications of these compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-11-25-20)22-9-12-26-13-10-22/h3,6-8,11,14,19,21H,1-2,4-5,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHMBIMDVFIEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.